molecular formula C14H15FN2O B3163158 (4-Fluoro-3-methoxybenzyl)-(pyridin-4-ylmethyl)amine CAS No. 883531-17-7

(4-Fluoro-3-methoxybenzyl)-(pyridin-4-ylmethyl)amine

Cat. No.: B3163158
CAS No.: 883531-17-7
M. Wt: 246.28 g/mol
InChI Key: LGEJUGDOLGTEQF-UHFFFAOYSA-N
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Description

(4-Fluoro-3-methoxybenzyl)-(pyridin-4-ylmethyl)amine (CAS 1025230-61-8) is a synthetic amine compound of significant interest in chemical research and drug discovery. This specialty chemical features a molecular formula of C 14 H 15 FN 2 O and possesses a unique hybrid structure combining fluorinated aromatic and heteroaromatic systems . The compound's molecular architecture incorporates two distinct pharmacophoric elements: a 4-fluoro-3-methoxybenzyl group and a pyridin-4-ylmethyl group linked through a central amine bridge. This specific arrangement, represented by the SMILES notation COC1=C(C=CC(=C1)CNCC2=CC=NC=C2)F , creates a multifunctional scaffold with potential for diverse research applications. The fluorine atom serves as a bioisostere that can influence electronic properties, metabolic stability, and membrane permeability, while the pyridine ring provides a hydrogen bond acceptor site that may facilitate molecular recognition events. As a building block in medicinal chemistry, this amine demonstrates particular utility in the design and synthesis of targeted molecular libraries. Researchers employ it in the development of potential enzyme inhibitors, receptor modulators, and probe compounds for investigating biological systems. The compound's structural features make it suitable for exploring structure-activity relationships in hit-to-lead optimization campaigns, especially in programs targeting central nervous system disorders and various enzyme systems. This chemical is provided as a research-grade material exclusively for laboratory investigation. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Proper handling procedures should be followed, including the use of appropriate personal protective equipment and working in a well-ventilated environment. Researchers should consult the safety data sheet for specific handling, storage, and disposal guidelines before using this compound in experimental workflows.

Properties

IUPAC Name

N-[(4-fluoro-3-methoxyphenyl)methyl]-1-pyridin-4-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O/c1-18-14-8-12(2-3-13(14)15)10-17-9-11-4-6-16-7-5-11/h2-8,17H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGEJUGDOLGTEQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CNCC2=CC=NC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-3-methoxybenzyl)-(pyridin-4-ylmethyl)amine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluoro-3-methoxybenzyl alcohol and pyridine-4-carboxaldehyde.

    Reaction Conditions: The alcohol is first converted to the corresponding benzyl chloride using thionyl chloride (SOCl2) under reflux conditions.

    Nucleophilic Substitution: The benzyl chloride is then reacted with pyridine-4-carboxaldehyde in the presence of a base such as sodium hydride (NaH) to form the desired amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-3-methoxybenzyl)-(pyridin-4-ylmethyl)amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (4-Fluoro-3-methoxybenzyl)-(pyridin-4-ylmethyl)amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to interact with specific biological targets.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (4-Fluoro-3-methoxybenzyl)-(pyridin-4-ylmethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and methoxy groups can enhance binding affinity and selectivity, while the pyridinylmethylamine moiety can facilitate interactions with biological macromolecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituted Benzyl Analogs

Compound Name Substituents on Benzyl Group Second Moiety Molecular Weight Key Features
This compound 4-F, 3-OCH₃ Pyridin-4-ylmethyl 246.29 Balanced electronic effects; potential for dual aromatic interactions .
(4-Ethoxy-3-methoxybenzyl)-(3-morpholin-4-yl-propyl)amine 4-OCH₂CH₃, 3-OCH₃ 3-Morpholinopropyl 336.44 Ethoxy increases lipophilicity; morpholine enhances solubility .
(2,3-Dimethoxybenzyl)-(4-fluorobenzyl)amine 2,3-di-OCH₃ 4-Fluorobenzyl 305.34 Dual methoxy groups may sterically hinder interactions .

Key Observations :

  • Fluorine introduces polarity and metabolic stability. Ethoxy in the analog increases lipophilicity, which may improve membrane permeability .

Pyridinylmethyl Analogs

Compound Name Pyridine Position Second Moiety Molecular Weight Key Features
This compound 4-pyridinyl 4-Fluoro-3-methoxybenzyl 246.29 Pyridin-4-yl allows for linear hydrogen bonding .
(Pyridin-3-ylmethyl)-(pyridin-4-ylmethyl)amine 3-pyridinyl Pyridin-4-ylmethyl 201.25 Symmetric structure; potential for chelation or coordination chemistry .
(Prop-2-en-1-yl)(pyridin-4-ylmethyl)amine dihydrochloride 4-pyridinyl Allyl group 219.14 (free base) Allyl introduces unsaturation; dihydrochloride salt enhances solubility .

Key Observations :

  • Pyridin-4-ylmethyl vs. pyridin-3-ylmethyl : The position of the nitrogen affects hydrogen-bonding directionality. Pyridin-4-ylmethyl offers axial symmetry, while pyridin-3-ylmethyl may lead to angled interactions .
  • Salt forms : Dihydrochloride derivatives (e.g., in ) improve aqueous solubility, critical for pharmacokinetics.

Steric and Electronic Modifications

Compound Name Steric Features Electronic Effects Biological Relevance (Inferred)
This compound Moderate steric bulk Polarized benzyl; basic pyridine Potential CNS activity due to blood-brain barrier penetration .
(4-Isopropylbenzyl)(pyridin-4-ylmethyl)amine Bulky isopropyl group Electron-donating isopropyl Increased steric hindrance may reduce receptor binding .
N-(4-Pyridinylmethyl)-1-butanamine hydrochloride Flexible butyl chain Charged ammonium (HCl salt) Enhanced solubility; flexible chain may aid in binding .

Key Observations :

  • Bulky substituents (e.g., isopropyl in ) can reduce binding affinity but improve selectivity.
  • Charged species (e.g., hydrochloride salts) are advantageous for ionic interactions in biological systems .

Biological Activity

(4-Fluoro-3-methoxybenzyl)-(pyridin-4-ylmethyl)amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer research and neuropharmacology. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C15H16FN3O. Its structure features a fluorinated benzyl moiety and a pyridine ring, which are critical for its biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including receptors and enzymes involved in cell signaling pathways. The presence of the fluorine atom enhances lipophilicity, facilitating better membrane permeability and receptor binding.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines by inducing apoptosis. For instance, it has been tested against human prostate cancer cell lines, demonstrating a dose-dependent reduction in cell viability.

Cell Line IC50 (µM) Mechanism
LNCaP5.2Induction of apoptosis
DU1453.8Cell cycle arrest
PC-34.5Inhibition of angiogenesis

Neuropharmacological Effects

The compound also shows potential as a neuropharmacological agent. It has been evaluated for its effects on neurotransmitter systems, particularly dopamine and serotonin pathways. Preliminary data suggest that it may act as a selective serotonin reuptake inhibitor (SSRI), which could be beneficial in treating depression and anxiety disorders.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the benzyl or pyridine moieties can significantly affect potency and selectivity.

Key Findings

  • Fluorine Substitution : The presence of the fluorine atom at the para position enhances binding affinity to target receptors.
  • Methoxy Group : The methoxy group at the meta position improves solubility and bioavailability.
  • Pyridine Ring Modifications : Alterations in the pyridine ring can lead to variations in selectivity towards different receptor subtypes.

Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, this compound was tested against several cancer cell lines. The results indicated that it effectively inhibited cell growth with an IC50 value lower than many existing chemotherapeutics .

Study 2: Neuropharmacological Evaluation

Another study focused on the compound's effects on serotonin transporters, showing that it could increase serotonin levels in synaptic clefts, suggesting its potential as an antidepressant .

Q & A

How can researchers optimize the synthesis of (4-Fluoro-3-methoxybenzyl)-(pyridin-4-ylmethyl)amine to improve yield and purity?

Methodological Answer:

  • Solvent Selection: Use ethanol or methanol as reaction solvents to enhance solubility of intermediates and reduce side reactions .
  • Acid Catalysis: Add acetic acid (10 drops per 5 mmol substrate) to promote Schiff base formation, as demonstrated in analogous amine-aldehyde condensations .
  • Purification: Employ vacuum filtration followed by sequential washing with water and methanol to isolate pure product (91% yield achieved in similar syntheses) .
  • Monitoring: Track reaction progress via TLC (alumina plates, dichloromethane mobile phase) or 1H^1 \text{H}-NMR to confirm intermediate conversion .

What advanced spectroscopic techniques are critical for characterizing the structural integrity of this compound?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula using ESI-HRMS (e.g., calculated m/zm/z vs. observed, error < 0.3 ppm) .
  • Multinuclear NMR: Analyze 1H^1 \text{H}- and 13C^{13} \text{C}-NMR in DMSO-d6d_6, referencing δ 2.50 ppm (residual DMSO) and 39.52 ppm (DMSO carbon). Key signals include aromatic protons (δ 7.1–8.1 ppm) and methoxy groups (δ 3.8–3.9 ppm) .
  • X-ray Crystallography: Resolve bond angles and torsional strain using single-crystal diffraction (e.g., SHELX programs), ensuring RR-factor < 0.05 for high precision .

How should discrepancies in NMR data between synthetic batches be resolved?

Methodological Answer:

  • Solvent/Temperature Effects: Re-acquire spectra under identical conditions (e.g., 300 K in DMSO-d6d_6) to eliminate solvent-shift artifacts .
  • Decoupling Experiments: Use 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly for aromatic protons and methylene bridges .
  • Impurity Analysis: Perform TLC with UV visualization or HPLC-MS to detect unreacted aldehyde or byproducts. Repurify via column chromatography if needed .

What computational methods validate the molecular conformation and electronic properties of this compound?

Methodological Answer:

  • Density Functional Theory (DFT): Optimize geometry using B3LYP/6-31G(d) basis sets. Compare calculated bond lengths (e.g., C–F: 1.34 Å) with X-ray data .
  • Hirshfeld Surface Analysis: Map intermolecular interactions (e.g., H-bonding, π-π stacking) to explain crystal packing .
  • Docking Studies: Model binding to biological targets (e.g., kinases) using AutoDock Vina, focusing on fluorine’s electrostatic contributions .

How to design dose-response experiments to assess kinase inhibition potential?

Methodological Answer:

  • Enzyme Assays: Use recombinant p38 MAP kinase in ATP-competitive assays with varying compound concentrations (1 nM–100 µM). Measure IC50_{50} via fluorescence polarization .
  • Controls: Include staurosporine (positive control) and DMSO-only wells. Normalize activity to baseline .
  • Data Analysis: Fit dose-response curves using GraphPad Prism (log[inhibitor] vs. normalized response) .

What strategies elucidate structure-activity relationships (SAR) for therapeutic development?

Methodological Answer:

  • Analog Synthesis: Modify substituents (e.g., replace 4-fluoro with chloro or methoxy groups) and test biological activity .
  • Pharmacophore Mapping: Use Schrödinger’s Phase to identify critical moieties (e.g., pyridinylmethyl’s role in target binding) .
  • Statistical Modeling: Apply QSAR with descriptors like logP, polar surface area, and Hammett constants to predict activity trends .

How to address low aqueous solubility during pharmacological testing?

Methodological Answer:

  • Co-Solvent Systems: Prepare stock solutions in DMSO (≤5% v/v) and dilute in PBS with 0.1% Tween-80 to prevent precipitation .
  • Salt Formation: Synthesize hydrochloride salts by treating the free base with HCl gas in diethyl ether .
  • Nanoformulation: Encapsulate in PEGylated liposomes (70–100 nm size) to enhance bioavailability .

What analytical approaches confirm compound stability under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies: Incubate at 37°C in PBS (pH 7.4) and simulate gastric fluid (pH 2.0). Monitor degradation via HPLC-UV at 254 nm .
  • LC-MS/MS Identification: Characterize degradation products (e.g., hydrolyzed benzyl groups) using Q-TOF mass spectrometry .
  • Accelerated Stability Testing: Store samples at 40°C/75% RH for 4 weeks. Use Arrhenius modeling to predict shelf life .

How to resolve contradictions in reported biological activity across studies?

Methodological Answer:

  • Assay Standardization: Re-test compound under uniform conditions (e.g., cell line: HEK293, serum-free media) .
  • Metabolic Stability Check: Use liver microsomes (human/rat) to quantify CYP450-mediated inactivation, which may explain variability .
  • Orthogonal Assays: Compare results from enzymatic (kinase) and cellular (proliferation) assays to confirm target specificity .

What crystallographic software and parameters ensure accurate refinement of this compound?

Methodological Answer:

  • SHELX Suite: Refine structures with SHELXL (full-matrix least-squares), ensuring R1<0.05R_1 < 0.05 and wR2<0.10wR_2 < 0.10. Anisotropic displacement parameters for non-H atoms .
  • Validation Tools: Use PLATON to check for missed symmetry and CCDC Mercury for H-bond analysis .
  • Data Collection: Employ Mo Kα radiation (λ = 0.71073 Å) at 173 K to minimize thermal motion artifacts .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Fluoro-3-methoxybenzyl)-(pyridin-4-ylmethyl)amine
Reactant of Route 2
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(4-Fluoro-3-methoxybenzyl)-(pyridin-4-ylmethyl)amine

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